4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Description
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (molecular formula: C₁₉H₁₇N₅; molecular weight: 315.38 g/mol) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with phenyl, 4-pyridinyl, isopropylamino, and carbonitrile groups. The compound’s structural complexity and functional diversity make it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-phenyl-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13(2)22-19-16(12-20)17(14-6-4-3-5-7-14)23-18(24-19)15-8-10-21-11-9-15/h3-11,13H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIOVQWAUANOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a [4+2] cycloaddition reaction involving α,β-unsaturated ketoximes and activated nitriles.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions using isopropylamine as the nucleophile.
Attachment of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
Pharmacological Applications
Synthesis and Derivatives
The synthesis of 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions, including cyclization and substitution reactions. Variations of the synthesis process can lead to different derivatives that may enhance or modify the biological activity of the base compound.
Key Synthesis Steps:
- Formation of the pyrimidine ring through condensation reactions.
- Introduction of the isopropylamino group via alkylation methods.
- Final purification through crystallization or chromatography techniques.
Case Studies and Research Findings
-
Anticholinergic Properties :
A study published in PubMed evaluated the anticholinergic effects of related compounds and found significant differences in potency between enantiomers, highlighting the importance of stereochemistry in pharmacological activity . -
Potential Anticancer Agents :
Although direct studies on this specific compound are sparse, related pyrimidine derivatives have shown promise as antitumor agents in various preclinical models. Future research could explore the efficacy of this compound in cancer cell lines. -
Herbicidal Activity :
Related compounds have been patented for their herbicidal properties, suggesting that modifications to the structure of this compound could lead to effective agricultural applications .
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Pyrimidinecarbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Chlorophenyl Substitution : The introduction of a 4-chlorophenyl group (e.g., in CAS 320417-99-0) increases molecular weight by ~34 g/mol compared to the parent compound, likely enhancing lipophilicity and influencing receptor binding .
- Positional Isomerism : Substituting 4-pyridinyl with 3-pyridinyl (CAS 320417-80-9) modifies electronic effects and spatial orientation, which may impact solubility and target affinity .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Notable Trends:
- Melting Points : Chlorophenyl and bromophenyl derivatives (e.g., 4j, 4k in ) exhibit higher melting points (>230°C) due to enhanced intermolecular interactions.
- Spectroscopic Signatures : The carbonitrile group (CN) consistently appears near 2195 cm⁻¹ in IR spectra, while aromatic protons in ¹H-NMR resonate between δ 7.00–8.50 ppm .
Biological Activity
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
The synthesis typically involves multi-step reactions starting from pyrimidine derivatives. The reaction conditions often include refluxing with various amines and subsequent purification steps to isolate the desired product .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its antitumor properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity, particularly against various cancer cell lines. A study reported the compound's effectiveness in inhibiting cell proliferation in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
The mechanism by which this compound exerts its biological effects appears to involve modulation of specific protein kinases associated with cancer cell growth and survival. It has been noted that compounds similar to this structure often target polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Cell Lines : An evaluation involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability, with IC50 values indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .
- Mechanistic Studies : Research highlighted that the compound could induce apoptosis in cancer cells, a desirable effect for therapeutic agents targeting malignancies .
Table 1: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodology : Utilize multi-component reactions under thermal aqueous conditions. A typical protocol involves combining substituted aldehydes, malononitrile, and guanidine derivatives in water or ethanol at 80–100°C for 6–12 hours. Optimization includes:
- Temperature control : Higher temperatures (e.g., 100°C) reduce reaction time but may increase side products.
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Key Characterization Data :
- IR Spectroscopy :
- CN stretch : ~2212 cm⁻¹ (sharp, strong).
- NH stretches : 3478–3329 cm⁻¹ (broad, indicative of primary/secondary amines) .
- NMR Spectroscopy :
- ¹H NMR : Isopropyl protons (δ 1.2–1.4 ppm, doublet), aromatic protons (δ 7.0–8.4 ppm, multiplet), and NH2/amine protons (δ 5.5–6.5 ppm, broad) .
- ¹³C NMR : Pyrimidine carbons (δ 110–170 ppm), nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 315.38, with fragmentation patterns matching pyrimidine ring cleavage .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?
- Approaches :
- Directed ortho-metalation : Use directing groups (e.g., amino or pyridinyl substituents) to control substitution sites .
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent unwanted side reactions .
- Computational modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Recommended Tools :
- DFT calculations : Use B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and natural bond orbital (NBO) analysis .
- Molecular docking : Assess binding affinity with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?
- Troubleshooting Steps :
Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability.
Metabolic stability assays : Conduct microsomal studies to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .
Q. What strategies are effective for analyzing tautomeric equilibria in pyrimidinecarbonitriles?
- Methods :
- Variable-temperature NMR : Monitor proton shifts to detect tautomeric forms (e.g., amine vs. imine).
- X-ray crystallography : Resolve tautomeric states via crystal structure analysis (e.g., bond lengths and angles) .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?
- Resolution Workflow :
Standardization : Compare spectra under identical conditions (solvent, temperature, concentration).
Cross-validation : Use complementary techniques (e.g., 2D NMR, IR) to confirm assignments.
Crystallographic validation : Compare experimental data with single-crystal XRD results .
Tables for Key Experimental Data
| Spectroscopic Parameter | Observed Values | Reference |
|---|---|---|
| IR ν(CN) (cm⁻¹) | 2212 | |
| ¹H NMR (DMSO-d6, δ ppm) | Isopropyl: 1.2–1.4; NH2: 5.5–6.5 | |
| ¹³C NMR (DMSO-d6, δ ppm) | CN: ~115; Pyrimidine C5: 69.07–84.89 | |
| MS (m/z) | 315 (M⁺, 100%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
